molecular formula C4H4N6O2 B13796958 methyl 3-azido-1H-1,2,4-triazole-5-carboxylate CAS No. 53566-46-4

methyl 3-azido-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B13796958
CAS No.: 53566-46-4
M. Wt: 168.11 g/mol
InChI Key: MSHJMHKWBFZBPP-UHFFFAOYSA-N
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Description

Methyl 3-azido-1H-1,2,4-triazole-5-carboxylate is a chemical compound belonging to the class of azido-triazoles This compound is characterized by the presence of an azido group (-N₃) attached to the triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-azido-1H-1,2,4-triazole-5-carboxylate can be synthesized through a multi-step processThe esterification of the resulting azido-triazole with methanol yields the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-azido-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Sodium Azide:

    Methanol: Used for esterification reactions.

    Reducing Agents: Such as hydrogen gas or catalytic hydrogenation for reduction reactions.

Major Products Formed

    Triazole Derivatives: Formed through cycloaddition reactions.

    Amino-Triazoles: Formed through reduction of the azido group.

Scientific Research Applications

Methyl 3-azido-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Materials Science: Utilized in the development of energetic materials and polymers.

    Organic Synthesis: Serves as a versatile intermediate for the synthesis of various heterocyclic compounds.

Mechanism of Action

The mechanism of action of methyl 3-azido-1H-1,2,4-triazole-5-carboxylate involves its ability to undergo cycloaddition and substitution reactions, which allows it to interact with various molecular targets. The azido group is particularly reactive, enabling the compound to form covalent bonds with nucleophiles, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1,2,4-triazole-3-carboxylate: Lacks the azido group, making it less reactive in cycloaddition reactions.

    3-Azido-1,2,4-triazole: Similar structure but without the ester group, affecting its solubility and reactivity.

Uniqueness

Methyl 3-azido-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of both the azido and ester groups, which confer distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.

Properties

CAS No.

53566-46-4

Molecular Formula

C4H4N6O2

Molecular Weight

168.11 g/mol

IUPAC Name

methyl 5-azido-1H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C4H4N6O2/c1-12-3(11)2-6-4(8-7-2)9-10-5/h1H3,(H,6,7,8)

InChI Key

MSHJMHKWBFZBPP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC(=N1)N=[N+]=[N-]

Origin of Product

United States

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